molecular formula C7H16O2Si B14544801 1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol CAS No. 62012-22-0

1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol

Cat. No.: B14544801
CAS No.: 62012-22-0
M. Wt: 160.29 g/mol
InChI Key: DAPMRVYPLVZMDW-UHFFFAOYSA-N
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Description

1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropane ring substituted with a methoxy group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol typically involves the reaction of cyclopropanol derivatives with trimethylsilyl reagents. One common method is the reaction of cyclopropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives .

Scientific Research Applications

1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-2-(trimethylsilyl)cyclopropan-1-ol is unique due to the combination of a cyclopropane ring with both methoxy and trimethylsilyl groups. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .

Properties

CAS No.

62012-22-0

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

1-methoxy-2-trimethylsilylcyclopropan-1-ol

InChI

InChI=1S/C7H16O2Si/c1-9-7(8)5-6(7)10(2,3)4/h6,8H,5H2,1-4H3

InChI Key

DAPMRVYPLVZMDW-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1[Si](C)(C)C)O

Origin of Product

United States

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